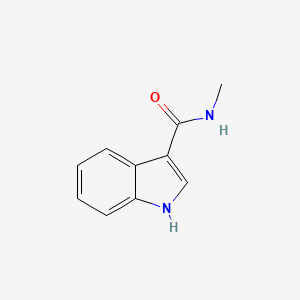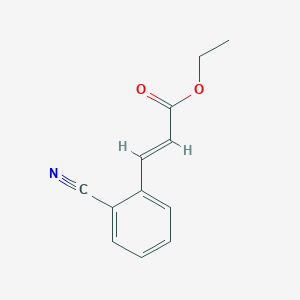
(E)-Ethyl 3-(2-cyanophenyl)acrylate
Descripción general
Descripción
“(E)-Ethyl 3-(2-cyanophenyl)acrylate”, also known as ECAP, is a compound that has drawn the attention of the scientific community due to its potential uses in different fields. It has a molecular formula of C12H11NO2 and a molecular weight of 201.22 .
Synthesis Analysis
While specific synthesis methods for “(E)-Ethyl 3-(2-cyanophenyl)acrylate” were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
“(E)-Ethyl 3-(2-cyanophenyl)acrylate” has a molecular weight of 201.22 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
“(E)-Ethyl 3-(2-cyanophenyl)acrylate” is a type of acrylate, and acrylates have a wide range of applications due to their diverse properties . Here are some potential applications:
-
Polymer Production
- Acrylates are used in the production of polymers due to their ability to form esters containing vinyl groups .
- These polymers have high molecular weight and their physical and chemical properties depend on the lateral substituents of the polymeric chains .
- They are known for their good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance .
-
Coatings and Adhesives
-
Biomedical Applications
-
Textile Industry
-
Cosmetics
-
Material-Binding Peptides
- Acrylates can be used in the production of material-binding peptides (MBPs), which have applications in plant health, biocatalysis, medicine, and microplastic quantification .
- MBPs can be used for the immobilization of catalysts, creation of bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
-
Photocurable Resins
-
Electronics Industry
-
Automotive Industry
-
Construction Industry
-
Packaging Industry
-
Agriculture
Safety And Hazards
In case of exposure, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear suitable protective clothing and avoid dust formation .
Propiedades
IUPAC Name |
ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCIMTCOXPDDFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(2-cyanophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



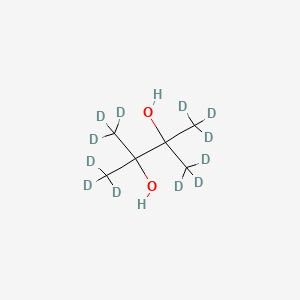
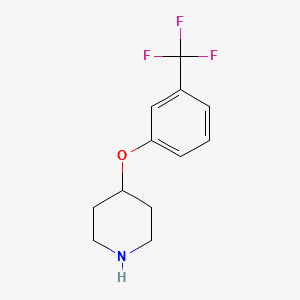
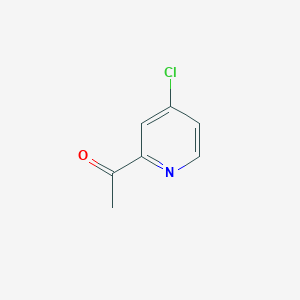
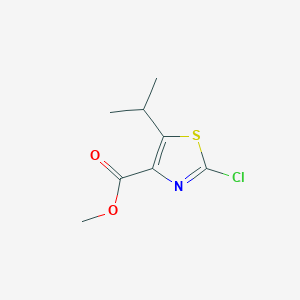
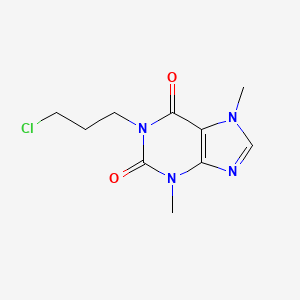
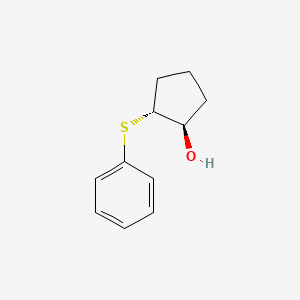
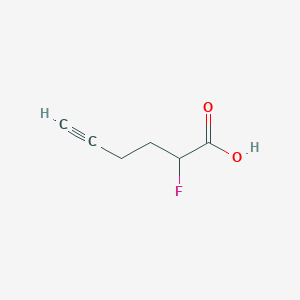
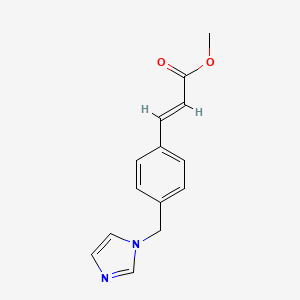

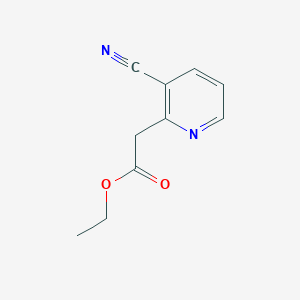
![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)
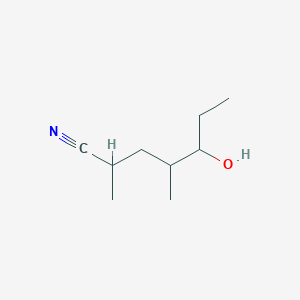
![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)
